molecular formula C12H15NO3 B8755272 4-(Benzo[d][1,3]dioxol-5-yl)piperidin-4-ol CAS No. 56074-28-3

4-(Benzo[d][1,3]dioxol-5-yl)piperidin-4-ol

Cat. No.: B8755272
CAS No.: 56074-28-3
M. Wt: 221.25 g/mol
InChI Key: GNFZJVBZEUFDSF-UHFFFAOYSA-N
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Description

4-(Benzo[d][1,3]dioxol-5-yl)piperidin-4-ol is a chemical compound that features a piperidine ring substituted with a benzo[d][1,3]dioxole group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzo[d][1,3]dioxol-5-yl)piperidin-4-ol typically involves the reaction of piperidine derivatives with benzo[d][1,3]dioxole-containing reagents. One common method involves the use of palladium-catalyzed amination reactions, where the piperidine ring is functionalized with the benzo[d][1,3]dioxole group under specific conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale palladium-catalyzed reactions, utilizing efficient and cost-effective reagents and catalysts. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(Benzo[d][1,3]dioxol-5-yl)piperidin-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or amines .

Scientific Research Applications

4-(Benzo[d][1,3]dioxol-5-yl)piperidin-4-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Benzo[d][1,3]dioxol-5-yl)piperidin-4-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Benzo[d][1,3]dioxol-5-yl)piperidin-4-ol is unique due to its specific substitution pattern and the presence of both a piperidine ring and a benzo[d][1,3]dioxole group. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

CAS No.

56074-28-3

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

4-(1,3-benzodioxol-5-yl)piperidin-4-ol

InChI

InChI=1S/C12H15NO3/c14-12(3-5-13-6-4-12)9-1-2-10-11(7-9)16-8-15-10/h1-2,7,13-14H,3-6,8H2

InChI Key

GNFZJVBZEUFDSF-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1(C2=CC3=C(C=C2)OCO3)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

39.4 g. 1-benzyl-4-hydroxy-4-(3.4-methylene dioxy phenyl)-piperidine are dissolved in 400 ml. methanol and the solution is mixed with 30 ml. 4-N hydrochloric acid. To this mixture is then added 3 g. of a palladium/carbon catalyst which has been suspended in 60 ml. alcohol. The mixture is hydrogenized at 35° - 40°C under normal pressure. After 3300 ml. hydrogen has been absorbed, hydrogenation is stopped and the cataylst is removed from the mixture by filtering. The mother liquor is heavily concentrated and the 4-hydroxy-4-(3.4-methylene dioxy phenyl)-piperidine hydrochloride with a melting point of 198° - 200°C crystallizes out.
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Synthesis routes and methods II

Procedure details

4-Bromo-1,2-(methylenedioxy)benzene (Tokyo Chemical Industry CO., LTD., 2.0 g) was dissolved in tetrahydrofuran (15 ml) and the mixture was cooled to −78° C. An n-butyllithium hexane solution (2.44 M, 5.7 ml) was added to the solution. The mixture was stirred at −78° C. for 1 hr, and 1-(ethoxycarbonyl)-4-piperidone (Aldrich Co., 1.7 g) was added. Then, the reaction temperature was raised to 0° C., and the mixture was further stirred for 1 hr. After completion of the reaction, water was added and the mixture was extracted three times with ethyl acetate. The organic layer was dried and the solvent was evaporated under reduced pressure. The obtained residue was purified by silica gel column chromatography (elution solvent: hexane-ethyl acetate (5:1-2:1)). Then, the residue was dissolved in ethylene glycol (20 ml), a 50% aqueous potassium hydroxide solution was added, and the mixture was stirred with heating at 120° C. for 6 hr. After completion of the reaction, the mixture was extracted three times with chloroform. The organic layer was dried and the solvent was evaporated under reduced pressure to give 4-(1,3-benzodioxol-5-yl)piperidin-4-ol (1.0 g, yield 43%).
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